11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid
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Overview
Description
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is a synthetic organic compound with the molecular formula C23H31N2O3 It is characterized by the presence of a phenyldiazenyl group attached to a phenoxyundecanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid typically involves a multi-step process:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol to form 4-[(E)-phenyldiazenyl]phenol.
Etherification: The 4-[(E)-phenyldiazenyl]phenol undergoes etherification with 11-bromoundecanoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxyundecanoic acids.
Scientific Research Applications
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Employed in the production of specialty chemicals and materials, including aromatic copolyesters.
Mechanism of Action
The mechanism of action of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid involves its interaction with cellular components:
Comparison with Similar Compounds
Similar Compounds
Undecanoic Acid: A carboxylic acid with antifungal properties.
Phenoxyacetic Acid: An aromatic ether with various industrial applications.
4-[(E)-Phenyldiazenyl]phenol: A precursor in the synthesis of azo dyes and other compounds.
Uniqueness
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is unique due to its combination of a long aliphatic chain with an aromatic azo group, providing distinct chemical and biological properties
Properties
CAS No. |
112360-07-3 |
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Molecular Formula |
C23H30N2O3 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
11-(4-phenyldiazenylphenoxy)undecanoic acid |
InChI |
InChI=1S/C23H30N2O3/c26-23(27)14-10-5-3-1-2-4-6-11-19-28-22-17-15-21(16-18-22)25-24-20-12-8-7-9-13-20/h7-9,12-13,15-18H,1-6,10-11,14,19H2,(H,26,27) |
InChI Key |
SZOFGDSXVQPALP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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